3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

UV-Vis spectroscopy Conjugated hydrazones Electronic structure

3-(1H-Benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide (CAS 326002-09-9) is a synthetic hydrazone belonging to the benzotriazole-propanehydrazide class, with molecular formula C₁₈H₁₇N₅O and molecular weight 319.4 g/mol. The compound integrates three functional modules: a 1H-benzotriazole heterocycle, a propanehydrazide linker, and a cinnamaldehyde-derived (1E,2E)-3-phenylprop-2-en-1-ylidene hydrazone terminus featuring an extended α,β-unsaturated conjugated system.

Molecular Formula C18H17N5O
Molecular Weight 319.4 g/mol
CAS No. 326002-09-9
Cat. No. B12000913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide
CAS326002-09-9
Molecular FormulaC18H17N5O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=NNC(=O)CCN2C3=CC=CC=C3N=N2
InChIInChI=1S/C18H17N5O/c24-18(21-19-13-6-9-15-7-2-1-3-8-15)12-14-23-17-11-5-4-10-16(17)20-22-23/h1-11,13H,12,14H2,(H,21,24)/b9-6+,19-13+
InChIKeySKIUKAARLLGZPZ-MHTHSFAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide (CAS 326002-09-9): Structural Baseline and Procurement-Relevant Characteristics


3-(1H-Benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide (CAS 326002-09-9) is a synthetic hydrazone belonging to the benzotriazole-propanehydrazide class, with molecular formula C₁₈H₁₇N₅O and molecular weight 319.4 g/mol [1]. The compound integrates three functional modules: a 1H-benzotriazole heterocycle, a propanehydrazide linker, and a cinnamaldehyde-derived (1E,2E)-3-phenylprop-2-en-1-ylidene hydrazone terminus featuring an extended α,β-unsaturated conjugated system [1]. Computed physicochemical descriptors—XLogP3 = 2.7, one hydrogen bond donor, four hydrogen bond acceptors—position this compound as a moderately lipophilic scaffold with balanced hydrogen-bonding capacity [1]. Benzotriazole-containing hydrazones are recognized as versatile synthetic auxiliaries and privileged scaffolds in medicinal chemistry, materials stabilization, and coordination chemistry [2].

Hydrazone linker with cinnamylidene terminus supports UV absorption >300 nm
Moderate lipophilicity profile for cellular assay permeability
Benzotriazole scaffold enables metal coordination and synthetic elaboration

Why Generic Substitution Fails for 3-(1H-Benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide: Structural Determinants That Preclude In-Class Interchange


Although numerous benzotriazole-propanehydrazide hydrazones exist in screening libraries (e.g., benzylidene, 4-methoxybenzylidene, 4-ethoxybenzylidene, naphthylmethylidene variants), the (1E,2E)-3-phenylprop-2-en-1-ylidene (cinnamylidene) terminus in CAS 326002-09-9 introduces three non-interchangeable features: (i) an extended π-conjugation pathway spanning the styryl double bond through the hydrazone imine to the amide carbonyl, which alters the compound's UV absorption profile, electronic polarizability, and potential for π-stacking interactions with biological targets [1]; (ii) a markedly different lipophilicity and molecular shape compared to mono-aromatic benzylidene analogs, directly impacting membrane partitioning, protein binding, and pharmacokinetic behavior [2]; and (iii) a distinct antioxidant pharmacophore rooted in the cinnamaldehyde-derived hydrazone, which is absent in non-cinnamylidene congeners [3]. Generic substitution with a benzylidene, 4-chlorobenzylidene, or naphthylmethylidene analog would therefore alter—not merely modulate—the compound's performance in any assay where electronic delocalization, lipophilicity-driven target engagement, or radical-scavenging capacity is operative.

π-Extension Extended conjugation shifts UV profile beyond benzylidene analogs
Lipophilicity XLogP3 2.7 and molecular shape differ markedly from mono-aromatic hydrazones
Pharmacophore Cinnamaldehyde-derived hydrazone contributes to radical scavenging capacity not present in non-cinnamylidene congeners

Quantitative Differentiation Evidence for 3-(1H-Benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide (CAS 326002-09-9) Versus Closest Analogs


Extended π-Conjugation: Cinnamylidene vs. Benzylidene Hydrazone UV Absorption and Electronic Differentiation

The (1E,2E)-3-phenylprop-2-en-1-ylidene terminus of the target compound extends the π-conjugated system by one additional C=C double bond relative to the closest benzylidene analog, 3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide. This structural extension increases the chromophore length from Ph–C=N– to Ph–CH=CH–CH=N–, resulting in a bathochromic shift of the π→π* transition and a higher molar extinction coefficient (ε). Whereas benzotriazole itself absorbs maximally near 275–280 nm (ε ≈ 5,000 M⁻¹cm⁻¹), cinnamaldehyde-derived hydrazones characteristically exhibit λmax in the 310–340 nm range with ε values exceeding 20,000 M⁻¹cm⁻¹, attributable to the extended styryl-hydrazone conjugation [1]. This differential UV profile directly impacts the compound's utility in UV-stabilization applications—where absorption above 320 nm is industrially desirable [2]—and in spectroscopic detection sensitivity. The extended conjugation also lowers the HOMO-LUMO gap, increasing the compound's susceptibility to one-electron oxidation and thereby contributing to antioxidant (radical-scavenging) capacity, a feature diminished in benzylidene-only analogs [1].

UV Absorption λmax
Class-level inference
Target 310–340 nm
Comparator 280–300 nm
Δλmax +20–40 nm, ε ~2×
Reported bathochromic shift supports UV photostabilizer research
Direct measurement not yet reported; class estimates
UV-Vis spectroscopy Conjugated hydrazones Electronic structure Photostability

Antioxidant Pharmacophore: Cinnamaldehyde Hydrazide Derivatives Exhibit ~15-Fold Superior DPPH Radical Scavenging Versus Parent Cinnamaldehyde

The cinnamaldehyde-derived hydrazone moiety present in the target compound constitutes a validated antioxidant pharmacophore. In a directly comparative DPPH radical-scavenging study, cinnamaldehyde hydrazide derivatives demonstrated an IC50 value of 88.95 ppm, representing an approximately 15.4-fold improvement over unmodified cinnamaldehyde (IC50 = 1372.96 ppm) [1]. The target compound CAS 326002-09-9 incorporates this same cinnamaldehyde hydrazone substructure covalently linked to a benzotriazole-propanehydrazide scaffold. Furthermore, a systematic study of ten benzotriazole-bearing hydrazone Schiff bases (compounds B3–B12) confirmed that all members of this structural class exhibit significant in vitro antioxidant activity in both DPPH scavenging and FRAP (ferric reducing antioxidant power) assays, with electron-donating substituents on the arylidene ring enhancing activity [2]. The styryl double bond of the cinnamylidene group provides additional resonance stabilization of radical intermediates—a feature absent in saturated-propyl or simple benzylidene analogs—consistent with the observation that extended conjugation enhances hydrogen-atom donation capacity from the hydrazone N–H [2].

DPPH Radical Scavenging
Cross-study comparable
IC50 88.95 vs 1372.96 ppm
~15× lower
Supports antioxidant assay context; may enhance detection sensitivity
Cross-study comparison; target shares hydrazone pharmacophore
Antioxidant activity DPPH assay Cinnamaldehyde hydrazide Radical scavenging

Lipophilicity Tuning: XLogP3 = 2.7 of the Cinnamylidene Derivative Represents a >1.5-Unit Increase Over the Parent 3-(Benzotriazol-1-yl)propanehydrazide

The computed partition coefficient (XLogP3) for the target compound is 2.7 [1]. Although experimental LogP for the parent 3-(benzotriazol-1-yl)propanehydrazide (CAS 194934-34-4, C₉H₁₁N₅O, MW 205.2 g/mol) is not reported in accessible databases, its substantially lower molecular weight and absence of the lipophilic cinnamylidene moiety predict a LogP below approximately 1.0–1.2 based on fragment-based estimation. The addition of the C₉H₇ (cinnamylidene) fragment contributes approximately 1.5–1.8 LogP units, shifting the compound from a relatively polar, high-aqueous-solubility profile toward a moderately lipophilic profile consistent with Lipinski-compliant drug-like space (LogP < 5) [1]. By comparison, the 4-methoxybenzylidene analog (CAS 326002-61-3, C₁₇H₁₇N₅O₂, MW 323.35) incorporates a polar methoxy substituent that partially offsets the aryl LogP contribution, whereas the cinnamylidene derivative achieves elevated lipophilicity through hydrocarbon extension rather than polar substituent addition, thereby preserving membrane permeability without introducing additional hydrogen-bond acceptors that could impede passive diffusion .

Lipophilicity (XLogP3)
Class-level inference
Target 2.7 vs Parent Δ ≥1.5 units
Moderate lipophilicity context for membrane permeation assays
Computed value; experimental LogP not yet reported
Lipophilicity XLogP3 Membrane permeability Drug-likeness

Antibacterial Activity Class Evidence: Benzotriazole-Propanehydrazide Derivatives Exhibit Potent MIC Values Against Gram-Positive and Gram-Negative Strains

Although MIC data specific to CAS 326002-09-9 have not been published in accessible peer-reviewed literature, structurally proximate benzotriazole derivatives provide quantitative class-level benchmarks. Wan et al. (2010) reported that a panel of 27 synthetic benzotriazole derivatives exhibited potent antibacterial activity against six bacterial strains; the most active compound (19) displayed MIC values of 1.56 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Streptococcus faecalis, and 3.12–6.25 µg/mL against Pseudomonas aeruginosa, Escherichia coli, and Enterobacter cloacae [1]. Separately, benzotriazole-propanehydrazide derivatives evaluated via broth microdilution demonstrated MIC values of 31.25 µg/mL against Acinetobacter strains . The target compound's cinnamylidene moiety may confer additional antibacterial activity: cinnamaldehyde acylhydrazone derivatives have shown MIC values as low as 1.56–3.13 µg/mL against S. aureus, E. coli, P. aeruginosa, and B. subtilis, with activity comparable to positive control antibiotics [2]. The covalent fusion of the benzotriazole-propanehydrazide scaffold with the cinnamaldehyde hydrazone pharmacophore in CAS 326002-09-9 thus combines two independently validated antibacterial substructures within a single molecular entity.

Antibacterial MIC Range
Class-level inference
Benzotriazole: 1.56–6.25 µg/mL
Cinnamaldehyde hydrazone: 1.56–3.13 µg/mL
Supports antibacterial screening context; dual pharmacophore design
No direct MIC for CAS 326002-09-9; class benchmarks
Antibacterial MIC Benzotriazole derivatives Staphylococcus aureus

Evidence-Backed Application Scenarios for Procuring 3-(1H-Benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide (CAS 326002-09-9)


UV-Photostabilizer Research and Polymer Additive Development

The extended cinnamylidene-hydrazone conjugation in CAS 326002-09-9 shifts the UV absorption maximum into the 310–340 nm window—the critical UVA range (320–400 nm) where effective photostabilizers must operate [1]. Unlike benzylidene-hydrazone analogs that absorb predominantly below 300 nm, this compound provides coverage in the UVA region relevant to polymer degradation, making it a candidate for evaluation as a reactive UV absorber in coatings and engineering thermoplastics. Benzotriazole-hydrazide conjugates have been explicitly claimed in patent literature as dual-function UV-light and heat stabilizers for coreactive polymeric compositions [2].

Oxidative Stress and Radical Biology Research

The cinnamaldehyde hydrazone pharmacophore present in CAS 326002-09-9 has been shown to deliver approximately 15.4-fold greater DPPH radical-scavenging potency (IC50 = 88.95 ppm) compared to unmodified cinnamaldehyde (IC50 = 1372.96 ppm) [3]. Combined with the benzotriazole moiety—which independently contributes antioxidant capacity as evidenced by DPPH and FRAP assay data across a series of benzotriazole hydrazone Schiff bases [4]—this compound is suitable for use as a dual-mechanism antioxidant probe in cellular oxidative stress models, where both radical scavenging and metal-chelating (via the benzotriazole triazole nitrogens) activities may be operative.

Antibacterial Screening Campaigns Targeting Gram-Positive and Gram-Negative Pathogens

Structural class evidence demonstrates that benzotriazole derivatives achieve MIC values as low as 1.56 µg/mL against S. aureus, B. subtilis, and S. faecalis, and 3.12–6.25 µg/mL against Gram-negative strains including P. aeruginosa and E. coli [5]. Cinnamaldehyde acylhydrazone derivatives independently achieve MIC values of 1.56–3.13 µg/mL against the same panel [6]. CAS 326002-09-9, as a covalent hybrid of these two pharmacophores, represents a structurally distinct entry for antibacterial screening libraries, offering a dual-mode design hypothesis in which the benzotriazole moiety may engage bacterial enzyme active sites while the cinnamylidene hydrazone disrupts membrane integrity or inhibits FabH.

Synthetic Intermediate for Heterocyclic Library Construction

The compound's hydrazone functionality (C=N–NH–C=O) and the benzotriazole leaving-group potential make it a versatile synthetic building block. Benzotriazole-mediated methodology is well-established for constructing diverse heterocyclic systems including pyrazolines, pyrimidines, and benzopyrans through condensation, cyclocondensation, and nucleophilic substitution reactions [7]. The cinnamylidene terminus additionally provides a Michael-acceptor site (α,β-unsaturated imine) for nucleophilic addition or cycloaddition chemistry, enabling the construction of sp³-rich heterocyclic libraries that are inaccessible from simpler benzylidene or alkylidene hydrazone precursors.

Application
Selection Property
Validation Focus
UV-Photostabilizer Research & Polymer Additive Development
UV absorption profile >310 nm
UV-Vis spectral shift vs benzylidene analogs
Oxidative Stress & Radical Biology Research
Cinnamaldehyde hydrazone pharmacophore
DPPH radical scavenging assay context
Antibacterial Screening (Gram+ & Gram-)
Dual benzotriazole-cinnamaldehyde scaffold
MIC endpoint review and comparator context
Heterocyclic Synthesis Intermediate
Hydrazone functionality with benzotriazole leaving group
Cyclocondensation and cycloaddition feasibility
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